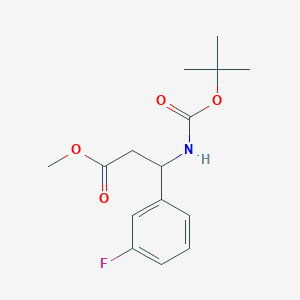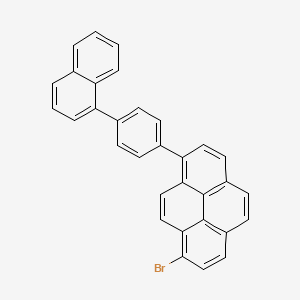
1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a bromine atom attached to a pyrene ring, further substituted with a naphthalen-1-yl phenyl group
Métodos De Preparación
The synthesis of 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene typically involves multi-step organic reactions. One common synthetic route includes the bromination of pyrene followed by a Suzuki coupling reaction with a naphthalen-1-yl phenyl boronic acid derivative. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Análisis De Reacciones Químicas
1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.
Medicine: Research is ongoing into its potential use in drug development and as a diagnostic tool.
Mecanismo De Acción
The mechanism by which 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing molecular pathways and biological processes. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene can be compared with other polycyclic aromatic hydrocarbons such as:
- 1-Bromo-8-(4-(naphthalen-2-yl)phenyl)pyrene
- 1-Bromo-8-(4-(anthracen-1-yl)phenyl)pyrene
- 1-Bromo-8-(4-(phenanthren-1-yl)phenyl)pyrene
These compounds share similar structural features but differ in the specific aromatic rings attached to the pyrene core.
Propiedades
Fórmula molecular |
C32H19Br |
|---|---|
Peso molecular |
483.4 g/mol |
Nombre IUPAC |
1-bromo-8-(4-naphthalen-1-ylphenyl)pyrene |
InChI |
InChI=1S/C32H19Br/c33-30-19-15-24-13-12-23-14-16-27(28-17-18-29(30)32(24)31(23)28)22-10-8-21(9-11-22)26-7-3-5-20-4-1-2-6-25(20)26/h1-19H |
Clave InChI |
UBEJFORERQCPKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=C5C=CC6=C(C=CC7=C6C5=C(C=C7)C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


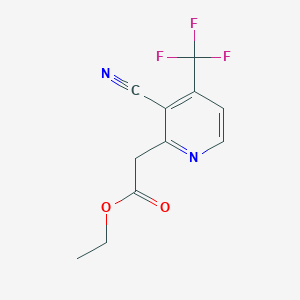
![2-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13095069.png)
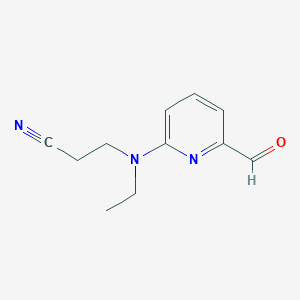
![6-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B13095081.png)
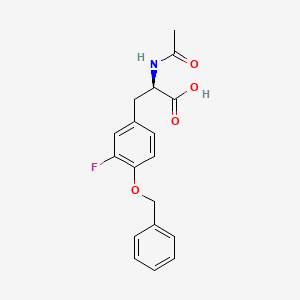
![3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13095083.png)

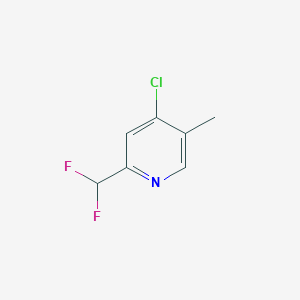

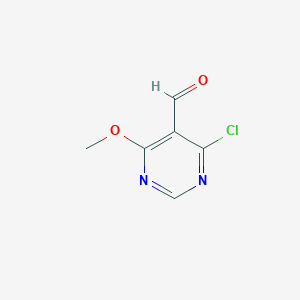

![4-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095163.png)

